![molecular formula C15H15F4N3O B2699761 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide CAS No. 1465341-82-5](/img/structure/B2699761.png)
4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, like the one , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Prop-2-ynylsulfonium salts, which could be a part of the compound’s synthesis, act as C2 synthons in reactions, providing a promising epoxide-fused skeleton in a single operation with readily accessible starting materials .Scientific Research Applications
Synthesis and Pharmacological Properties
- Synthesis and Antibacterial Activities : A study on a related compound, temafloxacin hydrochloride, which falls under the same class of antibacterial agents as the given compound, revealed its potency as a broad-spectrum antimicrobial agent. This highlights the potential of similar compounds in antibacterial applications (Chu et al., 1991).
Antimicrobial and Antiviral Applications
- New Derivatives with Antimicrobial and Antiviral Activities : Research on derivatives of piperazine, similar to the compound , demonstrated significant antimicrobial and antiviral activities. This suggests the potential of such compounds in treating microbial and viral infections (Reddy et al., 2013).
Inhibition of Soluble Epoxide Hydrolase
- Soluble Epoxide Hydrolase Inhibitors : A study identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the possible application of similar compounds in targeting this enzyme for therapeutic benefits (Thalji et al., 2013).
Potential Antipsychotic Agents
- Evaluation as Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to the given compound, have been evaluated as potential antipsychotic agents. They showed promising activities in this regard, suggesting a potential application in psychiatric treatments (Norman et al., 1996).
Antineoplastic Activity
- In Vitro and In Vivo Anticancer Activity : A related compound, 4-Methyl-piperazine-1-carbodithioic acid, demonstrated significant anticancer activity, both in vitro and in vivo, indicating the potential of similar compounds in cancer therapy (Jiang et al., 2007).
Neuroinflammation Imaging
- Imaging of Colony-Stimulating Factor 1 Receptor : A study developed a ligand for PET imaging of the colony-stimulating factor 1 receptor, a target for neuroinflammation imaging. This indicates the potential use of similar compounds in diagnostic imaging for neurodegenerative diseases (Lee et al., 2022).
Future Directions
properties
IUPAC Name |
4-prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O/c1-2-3-21-4-6-22(7-5-21)15(23)20-9-10-13(18)11(16)8-12(17)14(10)19/h1,8H,3-7,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIGDPLEWZSIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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